molecular formula C8H13N3O3S B12631560 N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide CAS No. 921206-67-9

N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide

Cat. No.: B12631560
CAS No.: 921206-67-9
M. Wt: 231.27 g/mol
InChI Key: GPWZWRKUAYRXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a pyridine ring substituted with a sulfonamide group and an amino alcohol side chain. Sulfonamides have been widely studied for their antibacterial properties and are used in various medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of pyridine-2-sulfonyl chloride with 3-amino-2-hydroxypropylamine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced sulfonamides, and substituted pyridine compounds

Scientific Research Applications

N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication . Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Amino-2-hydroxypropyl)pyridine-2-sulfonamide is unique due to its specific structure, which combines a pyridine ring with an amino alcohol side chain. This structural feature may confer distinct biological activities and potential therapeutic applications compared to other sulfonamides. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry .

Properties

CAS No.

921206-67-9

Molecular Formula

C8H13N3O3S

Molecular Weight

231.27 g/mol

IUPAC Name

N-(3-amino-2-hydroxypropyl)pyridine-2-sulfonamide

InChI

InChI=1S/C8H13N3O3S/c9-5-7(12)6-11-15(13,14)8-3-1-2-4-10-8/h1-4,7,11-12H,5-6,9H2

InChI Key

GPWZWRKUAYRXBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)NCC(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.